4-Ethylcatechol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

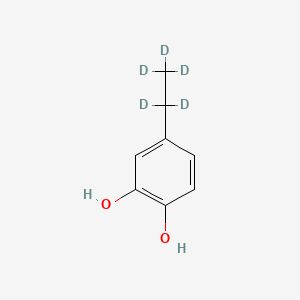

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1,2,2,2-pentadeuterioethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLGBNBLMBSXEM-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661955 | |

| Record name | 4-(~2~H_5_)Ethylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189508-64-2 | |

| Record name | 4-(~2~H_5_)Ethylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylcatechol-d5: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Ethylcatechol-d5, a deuterated analog of 4-ethylcatechol. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.

Chemical Properties and Structure

This compound is a stable isotope-labeled form of 4-ethylcatechol, a phenolic compound found in various natural sources and recognized for its antioxidant and biological activities. The incorporation of five deuterium atoms in the ethyl group makes it a valuable internal standard for mass spectrometry-based quantitative analysis of 4-ethylcatechol in complex biological matrices.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound. For comparative purposes, the properties of the non-deuterated form, 4-ethylcatechol, are also provided where available.

| Property | This compound | 4-Ethylcatechol |

| CAS Number | 1189508-64-2[1] | 1124-39-6[2] |

| Molecular Formula | C₈H₅D₅O₂[1] | C₈H₁₀O₂[2] |

| Molecular Weight | 143.19 g/mol [1] | 138.16 g/mol [2] |

| Appearance | White to Off-White Solid | White to cream to pale brown fused solid[3] |

| Melting Point | Data not available | 34-45 °C[3] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Slightly soluble in chloroform and methanol |

| Isotopic Purity | Refer to Certificate of Analysis for lot-specific data[1] | Not Applicable |

Chemical Structure

The chemical structure of this compound consists of a catechol ring substituted with a deuterated ethyl group at the fourth position.

2D Structure:

SMILES: [2H]C([2H])([2H])C([2H])([2H])c1cc(O)c(O)cc1

Experimental Protocols

This section outlines representative experimental methodologies for the synthesis and analysis of this compound. These protocols are based on general methods for similar compounds and should be optimized for specific laboratory conditions.

Synthesis of this compound (Representative Protocol)

The synthesis of this compound can be achieved through a multi-step process involving the deuteration of a suitable precursor. A plausible synthetic route is outlined below.

Workflow for the Synthesis of this compound:

References

4-Ethylcatechol-d5 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylcatechol-d5, a deuterated analog of the naturally occurring phenolic compound 4-Ethylcatechol. This document details its chemical properties, and summarizes key biological activities and relevant experimental protocols.

Core Compound Details

| Parameter | Value | Reference |

| CAS Number | 1189508-64-2 | [1] |

| Molecular Formula | C₈H₅D₅O₂ | N/A |

| Molecular Weight | 143.197 g/mol | N/A |

Biological Activity and Experimental Protocols

4-Ethylcatechol exhibits notable biological activities, including the modulation of key cellular pathways involved in detoxification and disease. Its deuterated form, this compound, serves as a valuable internal standard for quantitative analysis in metabolic and pharmacokinetic studies.

Inhibition of β-Glucuronidase

4-Ethylcatechol has been identified as a potent inhibitor of β-glucuronidase, an enzyme implicated in the reactivation of certain drug metabolites in the gut, which can lead to toxicity.

Quantitative Data

| Parameter | Value |

| IC₅₀ | 7.57 µM |

Experimental Protocol: β-Glucuronidase Inhibition Assay

This protocol is adapted from a study investigating the inhibitory effects of 4-Ethylcatechol on β-glucuronidase activity.

Materials:

-

β-Glucuronidase from E. coli

-

p-nitrophenyl-β-D-glucuronide (PNPG)

-

4-Ethylcatechol

-

Phosphate buffer (pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of 4-Ethylcatechol in phosphate buffer at various concentrations.

-

In a 96-well microplate, add 50 µL of the 4-Ethylcatechol solution and 50 µL of β-glucuronidase solution (12 U/mL in phosphate buffer).

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of 0.6 mM PNPG to each well.

-

Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals.

-

Calculate the percentage of inhibition for each concentration of 4-Ethylcatechol and determine the IC₅₀ value.

Activation of the Nrf2 Signaling Pathway

4-Ethylcatechol is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification enzymes.

Experimental Protocol: Nrf2 Activation Reporter Assay

This protocol describes a common method to assess the activation of the Nrf2 pathway using a reporter gene assay.

Materials:

-

Hepatocellular carcinoma (HepG2) cells

-

A reporter plasmid containing an Antioxidant Response Element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-lactamase).

-

4-Ethylcatechol

-

Cell culture medium and reagents

-

Lysis buffer

-

Luciferase assay substrate or β-lactamase substrate

-

Luminometer or spectrophotometer

Procedure:

-

Transfect HepG2 cells with the ARE-reporter plasmid.

-

Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-Ethylcatechol for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

-

Normalize the reporter activity to cell viability and determine the fold induction of Nrf2 activity compared to untreated cells.

Induction of Oxidative DNA Damage

In the presence of copper ions, 4-Ethylcatechol can induce oxidative DNA damage.[2] This property is important for understanding its potential toxicological profile and its role in copper-mediated cellular damage.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Cells to be treated (e.g., lymphocytes, cell lines)

-

4-Ethylcatechol

-

Copper (II) sulfate (CuSO₄)

-

Low melting point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Treat the cells with 4-Ethylcatechol in the presence or absence of CuSO₄ for a defined time.

-

Embed the cells in low melting point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.

-

Subject the slides to electrophoresis in an alkaline buffer to unwind the DNA and separate broken fragments from the nucleoid.

-

Neutralize and stain the DNA.

-

Visualize the "comets" using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

-

Quantify the DNA damage using comet scoring software, typically by measuring the tail moment or percentage of DNA in the tail.

Signaling and Workflow Diagrams

Caption: Nrf2 Signaling Pathway Activation by 4-Ethylcatechol.

Caption: Experimental Workflow for the Comet Assay.

References

An In-depth Technical Guide on the Synthesis and Isotopic Purity of 4-Ethylcatechol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 4-Ethylcatechol-d5, a deuterated internal standard valuable for mass spectrometry-based quantification of 4-ethylcatechol. Given the absence of a directly published synthesis, this document outlines a chemically sound, multi-step pathway derived from established organic chemistry principles and analogous deuteration reactions. The guide includes detailed hypothetical experimental protocols, expected quantitative data, and essential visualizations to aid researchers in the preparation and characterization of this important analytical tool.

Introduction

4-Ethylcatechol is a phenolic compound found in various natural products, including wine, and is a biomarker for certain metabolic processes. Accurate quantification of 4-ethylcatechol in biological matrices is crucial for research in fields such as metabolomics, food science, and toxicology. Stable isotope-labeled internal standards, such as this compound, are indispensable for achieving high accuracy and precision in mass spectrometric analyses by correcting for matrix effects and variations in sample processing. This guide details a proposed synthesis of this compound, focusing on the deuteration of the ethyl side chain, and discusses the analytical methods for verifying its isotopic purity.

Proposed Synthesis Pathway

A plausible and efficient route for the synthesis of this compound involves a two-step process starting from the commercially available 4-acetylcatechol. This pathway is advantageous as it introduces the deuterium atoms in the final step, a common strategy in the synthesis of labeled compounds.

The proposed synthesis is as follows:

-

Step 1: Wolff-Kishner Reduction of 4-Acetylcatechol. The carbonyl group of 4-acetylcatechol is reduced to a methylene group.

-

Step 2: Catalytic Deuteration. A subsequent catalytic deuteration step can be employed to introduce deuterium, though a one-pot reduction and deuteration is also conceivable under specific conditions. A more robust method involves the catalytic hydrogenation of a vinyl precursor. Therefore, an alternative and more direct route for deuteration of the side chain is the catalytic reduction of 4-vinylcatechol with deuterium gas.

For the purpose of this guide, we will focus on a pathway involving the reduction of 4-acetylcatechol, as it is a readily available starting material. A modified Clemmensen reduction using deuterated acid is a feasible approach.

Logical Workflow for Synthesis and Analysis

The overall process, from synthesis to final quality control, can be visualized as a structured workflow.

Caption: Overall workflow from synthesis to analysis of this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of this compound.

Materials and Reagents

-

4-Acetylcatechol

-

Zinc dust, amalgamated (Zn(Hg))

-

Deuterium chloride (DCl) in D₂O (35 wt. %)

-

Deuterium oxide (D₂O)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Synthesis of this compound via Modified Clemmensen Reduction

Caption: Proposed synthesis of this compound from 4-acetylcatechol.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add amalgamated zinc wool (prepared from zinc dust and mercuric chloride).

-

Add a solution of 4-acetylcatechol in a suitable solvent (e.g., toluene).

-

To this mixture, add a solution of deuterium chloride in deuterium oxide (DCl/D₂O).

-

The reaction mixture is heated to reflux with vigorous stirring for an extended period (e.g., 12-24 hours). Additional portions of DCl/D₂O may be added during the reaction to ensure complete reduction and deuteration.

-

After cooling to room temperature, the mixture is carefully decanted from the remaining zinc amalgam.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are washed with saturated aqueous sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data

The following table summarizes the expected, illustrative quantitative data for the synthesis of this compound. Actual results may vary.

| Parameter | Expected Value | Method of Determination |

| Yield | ||

| Chemical Yield | 40-60% | Gravimetric analysis after purification |

| Isotopic Purity | ||

| Isotopic Enrichment | >98% | Mass Spectrometry |

| d5 Species | >95% | Mass Spectrometry |

| d4 Species | <3% | Mass Spectrometry |

| d3 Species | <1% | Mass Spectrometry |

| d0-d2 Species | <1% | Mass Spectrometry |

| Chemical Purity | ||

| Chemical Purity | >98% | HPLC, NMR |

Isotopic Purity Assessment

The determination of isotopic purity is critical for a stable isotope-labeled internal standard. The primary techniques for this assessment are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the most direct method for determining the isotopic distribution of the synthesized this compound.

-

Technique: High-resolution mass spectrometry (HRMS) or gas chromatography-mass spectrometry (GC-MS) is employed.

-

Analysis: The mass spectrum of the deuterated compound is compared to that of an unlabeled 4-ethylcatechol standard. The relative intensities of the molecular ion peaks corresponding to the different deuterated species (d0 to d5) are used to calculate the isotopic distribution and the overall isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural confirmation and an estimation of deuterium incorporation.

-

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the ethyl group protons should be significantly diminished or absent, confirming successful deuteration. The integration of any residual proton signals in the ethyl group region relative to the aromatic protons can be used to estimate the degree of deuteration.

-

²H NMR: Deuterium NMR will show signals corresponding to the deuterium atoms on the ethyl group, providing direct evidence of their presence.

-

¹³C NMR: In the carbon-13 NMR spectrum, the signals for the carbons of the ethyl group will be split into multiplets due to coupling with deuterium, and their intensities will be reduced.

Conclusion

This technical guide outlines a viable, though hypothetical, synthetic strategy for the preparation of this compound. The proposed modified Clemmensen reduction of 4-acetylcatechol offers a direct route to this valuable internal standard. The provided experimental protocol, along with the expected quantitative data and analytical methodologies, serves as a comprehensive resource for researchers in need of this labeled compound for quantitative mass spectrometry. Careful execution of the synthesis and rigorous analytical characterization are paramount to ensure the quality and reliability of the final product for its intended application in demanding analytical assays.

Physical and chemical characteristics of 4-Ethylcatechol-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylcatechol-d5 is the deuterated analogue of 4-ethylcatechol, a phenolic compound of interest in various research fields, including food science, toxicology, and pharmacology. The incorporation of five deuterium atoms in the ethyl group provides a stable isotopic label, making it an invaluable tool for a range of analytical and research applications. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, its analytical methodologies, and its role in biological systems, with a focus on its utility as an internal standard and in metabolic studies.

Physicochemical Characteristics

While comprehensive experimental data for this compound is not extensively published, its physical and chemical properties can be largely inferred from its non-deuterated counterpart, 4-ethylcatechol, with adjustments for the isotopic labeling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 4-(ethyl-d5)benzene-1,2-diol | - |

| Synonyms | 4-Ethyl-d5-catechol, (Ethyl-d5)catechol, 4-(1,1,2,2,2-pentadeuterioethyl)benzene-1,2-diol | [1] |

| CAS Number | 1189508-64-2 | [1] |

| Molecular Formula | C₈H₅D₅O₂ | - |

| Molecular Weight | ~143.20 g/mol | - |

| Appearance | Solid (predicted) | - |

| Storage Temperature | -20°C | [2] |

Note: Properties such as melting point, boiling point, and solubility have not been specifically reported for this compound. For the non-deuterated 4-ethylcatechol (CAS 1124-39-6), the melting point is reported to be in the range of 34-45 °C. Due to the minimal impact of deuterium substitution on intermolecular forces, a similar melting point is expected for the d5 analogue.

Role in Biological Systems and Research Applications

4-Ethylcatechol is a known metabolite of 4-ethylphenol, a compound produced by certain microorganisms and found in various foods and beverages, notably wine, where it can contribute to off-flavors. 4-Ethylcatechol itself has been studied for its antioxidant properties and its potential role in oxidative DNA damage.

The primary application of this compound in research is as an internal standard for quantitative analysis of 4-ethylcatechol in complex biological and environmental matrices. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification, as it co-elutes with the analyte of interest and experiences similar ionization effects, leading to highly accurate and precise measurements.[3]

Metabolic Studies

Deuterated compounds like this compound are crucial tools in pharmacokinetic and metabolic studies.[4] By administering the deuterated compound, researchers can trace its metabolic fate and differentiate it from the endogenous, non-labeled compound. This allows for the precise determination of absorption, distribution, metabolism, and excretion (ADME) parameters.[4] While specific studies employing this compound in metabolic pathways were not identified in the literature, its utility in such research is clear, particularly in studies investigating the metabolism of 4-ethylphenol and its subsequent catechol metabolites.

The metabolic conversion of 4-ethylphenol to 4-ethylcatechol is a key area of investigation, particularly in the context of gut microbiome activity and its impact on host physiology.[5]

Figure 1. Simplified metabolic pathway of 4-ethylphenol to 4-ethylcatechol.

Experimental Protocols

Synthesis

The synthesis of this compound would likely involve the introduction of a deuterated ethyl group onto a protected catechol ring. A plausible synthetic route is a Friedel-Crafts acylation followed by a reduction.

References

- 1. Page loading... [guidechem.com]

- 2. musechem.com [musechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism [frontiersin.org]

A Technical Guide to 4-Ethylcatechol-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Ethylcatechol-d5, a deuterated analog of 4-Ethylcatechol, for its application in research and development. This document outlines its commercial availability, key technical specifications, and its utility in experimental settings, particularly in metabolic studies and as an internal standard for quantitative analysis.

Commercial Availability and Specifications

This compound (CAS No. 1189508-64-2) is available from several commercial suppliers catering to the research community. The deuterated form offers a stable isotopic label, making it an invaluable tool for mass spectrometry-based applications. Below is a summary of the quantitative data from various suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Formats |

| MuseChem | 1189508-64-2 | C₈H₅D₅O₂ | 143.19 | ≥95% | Not specified | Inquire |

| Clearsynth | 1189508-64-2 | C₈H₅D₅O₂ | Not specified | Not specified | Not specified | Inquire |

| Santa Cruz Biotechnology | 1189508-64-2 | C₈H₅D₅O₂ | 143.19 | Not specified | Not specified | Inquire |

| Chemtos | Not specified | C₁₉H₁₉D₄NO₄ (example for other deuterated compounds) | 333.41 | 920 µg/mg | d4 | Solid |

Note: Data is compiled from publicly available information on supplier websites. For the most accurate and lot-specific data, it is recommended to request a Certificate of Analysis from the respective supplier.

Biological Significance and Signaling Pathways

4-Ethylcatechol, the non-deuterated parent compound, is a phenolic compound found in various natural sources, including fermented foods and beverages. It has garnered significant interest for its biological activities, particularly its role in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.

Activation of the Nrf2 pathway by 4-Ethylcatechol leads to the transcription of a suite of antioxidant and detoxification genes, offering protection against cellular damage implicated in various diseases, including cancer and neurodegenerative disorders.[1]

Below is a diagram illustrating the activation of the Nrf2 signaling pathway.

Caption: Activation of the Nrf2 signaling pathway by 4-Ethylcatechol.

Experimental Protocols: Quantitative Analysis using LC-MS/MS

This compound is an ideal internal standard for the accurate quantification of 4-Ethylcatechol in complex matrices such as biological fluids (urine, plasma) and food samples (wine). The following provides a general workflow for such an analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Spiking: To 100 µL of the sample (e.g., urine, wine), add a known concentration of this compound solution in a suitable solvent (e.g., methanol).

-

Extraction (for complex matrices):

-

Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the layers. Collect the organic layer.

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol and then water. Load the sample, wash with a weak solvent, and elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).

-

-

Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small volume of the initial mobile phase.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile or methanol is common.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often employed.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both 4-Ethylcatechol and this compound. For example:

-

4-Ethylcatechol: m/z 137 -> [fragment ion]

-

This compound: m/z 142 -> [corresponding fragment ion]

-

-

Quantification: The concentration of 4-Ethylcatechol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

The diagram below illustrates a typical experimental workflow for the quantitative analysis of 4-Ethylcatechol.

Caption: General workflow for quantitative analysis of 4-Ethylcatechol.

Conclusion

This compound is a critical tool for researchers in various fields, including pharmacology, toxicology, and food science. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for its parent compound, 4-Ethylcatechol. Furthermore, understanding the role of 4-Ethylcatechol in cellular signaling pathways, such as the Nrf2 pathway, opens avenues for investigating its potential therapeutic effects. This guide provides a foundational understanding for the procurement and application of this compound in a research setting. For specific applications, further optimization of the described protocols may be necessary.

References

The Indispensable Role of Deuterated Standards in Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolic research, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as a powerful tool for the sensitive and selective quantification of a wide array of analytes in complex biological matrices. However, the inherent variability of the analytical process, including matrix effects, ionization suppression, and sample preparation inconsistencies, can compromise the reliability of quantitative data. The use of internal standards is a cornerstone of mitigating these variabilities, and among these, deuterated standards have established themselves as the gold standard. This technical guide provides a comprehensive overview of the core principles, applications, and practical considerations of using deuterated standards in mass spectrometry.

The Core Principle: Stable Isotope Dilution

Deuterated standards are a type of stable isotope-labeled (SIL) internal standard where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H or D), a non-radioactive, stable isotope of hydrogen.[1][2] The fundamental principle behind their use is stable isotope dilution (SID), a quantitative MS technique that provides the highest possible analytical specificity and accuracy.[3][4]

Because deuterated standards are chemically identical to the analyte of interest, they exhibit nearly identical physicochemical properties.[1][2] This includes co-elution during chromatography and similar behavior during sample extraction, and ionization in the mass spectrometer.[5] However, due to the mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u), the deuterated standard is readily distinguishable from the native analyte by the mass spectrometer.[1] By adding a known amount of the deuterated standard to a sample, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the analyte's concentration, effectively compensating for variations throughout the analytical workflow.[2]

Advantages of Employing Deuterated Standards

The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs. These benefits are particularly pronounced in complex matrices like plasma, urine, and tissue homogenates.

Table 1: Comparison of Internal Standard Types

| Feature | Deuterated Internal Standard | Structural Analog Internal Standard |

| Chemical Structure | Identical to analyte | Similar but not identical to analyte |

| Chromatographic Behavior | Co-elutes or has very similar retention time to the analyte | Different retention time than the analyte |

| Ionization Efficiency | Nearly identical to the analyte | May differ significantly from the analyte |

| Correction for Matrix Effects | Excellent, as it experiences the same ion suppression/enhancement | Less effective, as it may not experience the same matrix effects |

| Correction for Sample Loss | Excellent, as it behaves identically during extraction | May have different recovery than the analyte |

| Accuracy and Precision | High | Generally lower than with deuterated standards |

The primary advantages of using deuterated standards include:

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a major source of inaccuracy in LC-MS/MS. Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable correction.[2]

-

Compensation for Sample Preparation Variability: Losses during sample extraction and processing can be a significant source of error. The identical chemical nature of the deuterated standard ensures that it is lost to the same extent as the analyte, thus providing accurate quantification.

-

Improved Accuracy and Precision: By mitigating the effects of experimental variability, deuterated standards lead to a significant improvement in the accuracy and precision of quantitative results. Studies have shown that methods using SIL internal standards exhibit lower variance and bias compared to those using structural analogs.[6] For example, in the analysis of the anticancer agent kahalalide F, the use of a deuterated internal standard significantly improved the precision of the assay.[6]

-

Enhanced Method Robustness: The use of deuterated standards makes analytical methods more robust and transferable between different laboratories and instruments.

Data Presentation: The Quantitative Impact of Deuterated Standards

The theoretical advantages of using deuterated standards are well-supported by empirical data. The following tables summarize the quantitative improvements observed in bioanalytical methods when employing deuterated internal standards compared to other approaches.

Table 2: Impact of Deuterated Internal Standard on the Bioanalysis of Buprenorphine in Ferret Plasma

| Analyte Concentration (ng/mL) | Accuracy (%) with d4-Buprenorphine IS | Precision (%RSD) with d4-Buprenorphine IS |

| 0.3 | 93 | 4 |

| 5 | 100 | 4 |

| 40 | 101 | 3 |

| Data sourced from a study on the pharmacokinetics of buprenorphine in domestic ferrets, demonstrating high accuracy and precision using a deuterated internal standard.[7] |

Table 3: Comparison of Assay Performance with and without a Stable Isotope-Labeled Internal Standard for Angiotensin IV

| Parameter | Without Internal Standard | With Structural Analog IS | With Stable Isotope-Labeled IS |

| Linearity (r²) | Suboptimal | Improved | Excellent |

| Injection Repeatability (%RSD) | High | Moderate | Low |

| Method Precision (%RSD) | High | Moderate | Low |

| Accuracy | Reduced due to matrix effects | Partially corrected | Significantly improved |

| This table summarizes the findings of a study on the quantification of angiotensin IV in rat brain dialysates, highlighting the indispensable role of a SIL analog for accurate and precise measurement.[8] |

Experimental Protocols

The successful implementation of deuterated standards in a quantitative LC-MS/MS workflow requires meticulous attention to detail in every step, from sample preparation to data analysis.

General Experimental Workflow for Quantitative LC-MS/MS using a Deuterated Internal Standard

Detailed Methodologies

1. Sample Preparation (Plasma)

A robust and reproducible sample preparation protocol is crucial for accurate quantitative analysis. The following is a general procedure for the extraction of a small molecule drug from plasma:

-

Thaw and Vortex: Thaw frozen plasma samples at room temperature and vortex briefly to ensure homogeneity.

-

Aliquoting: Aliquot a precise volume of plasma (e.g., 100 µL) into a clean microcentrifuge tube.

-

Spiking with Internal Standard: Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard solution (at a known concentration) to each plasma sample. Vortex briefly.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically 3-4 volumes of the plasma volume), to each sample. Vortex vigorously for at least 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, avoiding disturbance of the protein pellet.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase (e.g., 100 µL) to be used for LC-MS/MS analysis. Vortex and centrifuge briefly before transferring to an autosampler vial.

2. LC-MS/MS Analysis

The reconstituted sample is then injected into the LC-MS/MS system. The chromatographic conditions (column, mobile phase, gradient, flow rate) are optimized to achieve good separation of the analyte from other matrix components and to ensure a sharp and symmetrical peak shape. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

3. Data Analysis

The data acquired from the LC-MS/MS system is processed using specialized software. The peak areas for the analyte and the deuterated internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then calculated from this calibration curve.

Synthesis of Deuterated Standards: A Brief Overview

The synthesis of deuterated standards requires careful planning and execution to ensure high isotopic purity and chemical stability. While a comprehensive review of synthetic organic chemistry is beyond the scope of this guide, we present illustrative examples of the synthesis of deuterated versions of common pharmaceutical compounds.

Synthesis of Deuterated Celecoxib ([²H₄] Celecoxib)

Deuterated celecoxib can be synthesized from [²H₄] 4-acetamidobenzenesulfonyl chloride. The synthesis involves several steps including amination, hydrolysis, diazotization, reduction, and cyclization to form the pyrazole ring. Subsequent bromination, hydrolysis, and oxidation steps can be used to introduce other functional groups if needed. The final product's chemical purity and isotopic abundance are confirmed by analytical techniques such as NMR and mass spectrometry.[1]

Synthesis of Deuterated Warfarin

Deuterated warfarin can be synthesized using a deuterated starting material. For example, pentadeuterio-labeled hydroxywarfarins can be obtained by reacting 4-(phenyl-d₅)-3-buten-2-one with the appropriate hydroxy-4-hydroxycoumarin.[9] The classic synthesis of warfarin involves a Michael addition of 4-hydroxycoumarin to benzalacetone.[10] By using a deuterated version of benzalacetone, a deuterated warfarin analog can be prepared.[8]

Potential Challenges and Considerations

While deuterated standards are incredibly powerful tools, it is important to be aware of potential challenges:

-

Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard can lead to an underestimation of the analyte concentration.

-

Deuterium-Hydrogen Exchange: In some cases, the deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label. This is more likely to occur with deuterium atoms attached to heteroatoms or at acidic positions. Careful selection of the labeling position is crucial to minimize this effect.

-

Chromatographic Isotope Effect: Although minimal, the substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the analyte and the internal standard. This "chromatographic isotope effect" is more pronounced with a higher number of deuterium substitutions. While usually negligible, it is important to verify that the analyte and internal standard peaks are sufficiently co-eluting to ensure accurate correction for matrix effects.[11]

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to accurately and precisely correct for the myriad sources of variability inherent in the analysis of complex samples makes them the gold standard for bioanalytical method development and validation. By providing a reliable internal reference that mirrors the behavior of the analyte, deuterated standards enable researchers, scientists, and drug development professionals to generate high-quality, reproducible data with the utmost confidence. The initial investment in the synthesis or procurement of these standards is far outweighed by the significant improvements in data integrity and the ultimate success of quantitative studies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. M Sc. Basic Science | ICAR Book Process [ebook.icar.org.in]

- 4. mass.gov [mass.gov]

- 5. chemistry-online.com [chemistry-online.com]

- 6. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Synthesis of deuterium labelled metabolites of warfarin and phenprocoumon (Journal Article) | ETDEWEB [osti.gov]

- 10. synthesis [ch.ic.ac.uk]

- 11. researchgate.net [researchgate.net]

4-Ethylcatechol: A Technical Guide to its Natural Occurrence and Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcatechol (4-EC), a phenolic compound, is increasingly recognized for its diverse biological activities and its role as a significant flavor and aroma compound in various foods and beverages. This technical guide provides an in-depth overview of the natural occurrence and formation of 4-ethylcatechol, compiles quantitative data, details relevant experimental protocols, and visualizes key biochemical pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the multifaceted nature of this molecule.

Natural Occurrence of 4-Ethylcatechol

4-Ethylcatechol is found in a variety of natural sources, often as a result of microbial activity or processing methods such as smoking. Its presence can significantly impact the sensory profile of consumable products.

In Fermented Beverages

Wine: Red wines are a prominent source of 4-ethylcatechol, where it is considered a key compound contributing to "Brett" character, often described as "smoky," "spicy," or "barnyard".[1][2] Its formation is primarily attributed to the metabolic activity of Brettanomyces/Dekkera yeasts during aging.[1][2]

Cider: Similar to wine, 4-ethylcatechol is found in ciders and is considered a major phenolic off-flavor marker in some traditional French ciders.[3]

In Other Foods and Beverages

Coffee: 4-Ethylcatechol has been identified as a volatile compound in coffee, contributing to its complex aroma profile.[4]

Smoked Foods: The process of smoking introduces a range of phenolic compounds to foods, including 4-ethylcatechol. It has been identified in smoked fish, such as herring, contributing to the characteristic smoky flavor.[5]

In Plants and Microorganisms

Glechoma longituba : This medicinal plant has been reported as a natural source from which 4-ethylcatechol can be extracted.[6]

Intestinal Microbiota: Human intestinal microbiota can produce 4-ethylcatechol from the metabolism of dietary phenolic acids, such as caffeic acid.[7]

Quantitative Data on 4-Ethylcatechol Occurrence

The concentration of 4-ethylcatechol can vary significantly depending on the source and processing conditions. The following table summarizes reported concentrations in various matrices.

| Natural Source | Matrix | Concentration Range | Reference(s) |

| Wine | Red Wine | Median: 37 µg/L, Max: 1610 µg/L | [8] |

| Cider | French Cider (phenolic off-flavor) | 0.8 - 13.6 mg/L (for 4-EP, a related compound) | [9] |

| Cider | Young Cider | ~20 µM | [3] |

| Cider | Matured Cider | ~40 µM | [3] |

| Coffee | Brewed Coffee | Present (qualitative) | [4] |

| Smoked Foods | Smoked Herring Fillets | Present (qualitative) | [5] |

| Human | Feces | 0.21 µg/g | [3] |

Formation of 4-Ethylcatechol

4-Ethylcatechol can be formed through both microbial metabolic pathways and chemical synthesis.

Microbial Formation

The primary route for the natural formation of 4-ethylcatechol is through the microbial transformation of hydroxycinnamic acids, particularly caffeic acid. This process involves a two-step enzymatic reaction primarily carried out by yeasts of the Brettanomyces/Dekkera genus and some lactic acid bacteria, such as Lactobacillus plantarum.[2][10][11]

-

Decarboxylation: Caffeic acid is first decarboxylated by the enzyme cinnamate decarboxylase to form 4-vinylcatechol.

-

Reduction: Subsequently, 4-vinylcatechol is reduced by the enzyme vinylphenol reductase to yield 4-ethylcatechol.[10]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN107814691B - Method for synthesizing ethylguaiacol - Google Patents [patents.google.com]

- 3. gcms.cz [gcms.cz]

- 4. pure.dongguk.edu [pure.dongguk.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of 4-ethylcatechol in wine by high-performance liquid chromatography-coulometric electrochemical array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijern.com [ijern.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 4-Ethylcatechol and its Metabolites: A Technical Guide

Disclaimer: This document summarizes the currently available scientific information on the toxicological profile of 4-Ethylcatechol. It is intended for researchers, scientists, and drug development professionals. A significant portion of the detailed toxicological data for 4-Ethylcatechol is not available in publicly accessible literature. Therefore, this guide also extrapolates potential toxicological effects based on the known profiles of structurally related catechol compounds. All such extrapolations are clearly noted, and further experimental verification is required.

Introduction

4-Ethylcatechol (4-ethylbenzene-1,2-diol) is a phenolic compound belonging to the catechol class.[1][2] It is found in various natural sources, including red wine, and can be formed as a metabolite of dietary polyphenols like caffeic acid by the gut microbiota.[3][4][5] Additionally, it is a metabolite of 4-ethylphenol.[6] While recognized for its antioxidant properties, its chemical structure also suggests a potential for toxicological effects, primarily mediated through oxidative mechanisms.[3] This guide provides a comprehensive overview of the known and anticipated toxicological properties of 4-Ethylcatechol and its metabolites.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Ethylcatechol is presented in Table 1.

Table 1: Physicochemical Properties of 4-Ethylcatechol

| Property | Value | Reference(s) |

| CAS Number | 1124-39-6 | [7] |

| Molecular Formula | C₈H₁₀O₂ | [7] |

| Molecular Weight | 138.16 g/mol | [7] |

| Melting Point | 34-45 °C | [7] |

| Appearance | Colorless to pale yellow solid | [3] |

| Solubility | Soluble in water and organic solvents | [3] |

Toxicokinetics and Metabolism

4-Ethylcatechol is known to be formed in the intestinal tract from the microbial degradation of dietary compounds such as caffeic acid.[4] The metabolism of 4-Ethylcatechol itself is not well-documented in the available literature. However, based on the metabolism of other catechol compounds, it is anticipated to undergo oxidation to form a reactive ortho-quinone metabolite. This process can occur enzymatically, for instance, via tyrosinase or peroxidases, or through auto-oxidation, which can be facilitated by the presence of metal ions. The resulting 4-ethyl-ortho-quinone is an electrophilic species that can readily react with cellular nucleophiles, such as proteins and DNA, and participate in redox cycling, leading to the formation of a semiquinone radical and reactive oxygen species (ROS).[8]

Metabolism of 4-Ethylcatechol.

Toxicological Data

Specific quantitative toxicological data for 4-Ethylcatechol are scarce. The available information, including data from related compounds, is summarized in the tables below.

Acute Toxicity

No specific LD50 values for 4-Ethylcatechol were found in the reviewed literature. Safety data sheets classify it as "Acute Toxicity (Oral) Category 4".[9]

Subchronic and Chronic Toxicity

There is no available data on the subchronic or chronic toxicity of 4-Ethylcatechol.

In Vitro Toxicity

The primary in vitro toxicological data point found for 4-Ethylcatechol is its inhibitory effect on the enzyme β-glucuronidase.

Table 2: In Vitro Toxicity of 4-Ethylcatechol

| Assay | Endpoint | Value | Reference(s) |

| Enzyme Inhibition | IC50 (β-glucuronidase) | 7.57 µM | [4] |

Mechanisms of Toxicity

The toxic effects of 4-Ethylcatechol are likely mediated through several interconnected mechanisms, primarily stemming from its catechol structure.

Oxidative Stress

The redox cycling of 4-Ethylcatechol and its quinone metabolite is a significant source of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. An imbalance between the production of ROS and the antioxidant capacity of the cell leads to oxidative stress, which can damage cellular components including lipids, proteins, and DNA.

Genotoxicity

4-Ethylcatechol has been reported to induce DNA damage, particularly in the presence of copper ions (Cu(II)).[3][4] This is a common feature of catechol compounds, where the reduction of Cu(II) to Cu(I) by the catechol facilitates the generation of highly reactive hydroxyl radicals via a Fenton-like reaction, leading to oxidative DNA damage.[10] This can result in the formation of DNA adducts, single- and double-strand breaks, and chromosomal aberrations.

Induction of DNA Damage.

Apoptosis

Cellular damage induced by oxidative stress and genotoxicity can trigger programmed cell death, or apoptosis. For catechol compounds, this can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of a cascade of caspases, ultimately leading to cell death.

Proposed Apoptotic Pathway.

Experimental Protocols

While specific protocols for 4-Ethylcatechol are not available, standard methodologies are employed to assess the toxicological endpoints discussed.

In Vitro Cytotoxicity Assay

-

Principle: To determine the concentration of a substance that reduces cell viability by 50% (IC50).

-

Methodology:

-

Culture a suitable cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in 96-well plates.

-

Expose the cells to a range of concentrations of 4-Ethylcatechol for a defined period (e.g., 24, 48, 72 hours).

-

Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

-

Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to an untreated control.

-

Determine the IC50 value from the dose-response curve.

-

Cytotoxicity Assay Workflow.

Comet Assay (Single Cell Gel Electrophoresis)

-

Principle: To detect DNA strand breaks in individual cells.

-

Methodology:

-

Embed cells treated with 4-Ethylcatechol in a low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving the DNA as a nucleoid.

-

Subject the slides to electrophoresis under alkaline conditions.

-

Stain the DNA with a fluorescent dye.

-

Visualize under a fluorescence microscope. Damaged DNA with strand breaks will migrate further from the nucleus, forming a "comet tail."

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[11][12][13][14][15]

-

In Vitro Micronucleus Assay

-

Principle: To detect chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[5][16][17]

-

Methodology:

-

Expose cultured cells to 4-Ethylcatechol.

-

Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest, fix, and stain the cells with a DNA-specific dye.

-

Score the frequency of micronuclei in binucleated cells using a microscope. An increase in micronucleus frequency indicates genotoxic potential.

-

Conclusion and Future Directions

The available data on the toxicological profile of 4-Ethylcatechol is limited. Based on its chemical structure and the known toxicology of related catechol compounds, it is plausible that 4-Ethylcatechol exerts toxicity through mechanisms involving oxidative stress, genotoxicity, and the induction of apoptosis. However, there is a clear need for further research to establish a definitive toxicological profile.

Future studies should focus on:

-

Determining key quantitative toxicological parameters such as LD50, NOAEL, and LOAEL through standardized acute, subchronic, and chronic toxicity studies.

-

Characterizing the metabolic pathways of 4-Ethylcatechol and the toxicological profiles of its metabolites, particularly the corresponding ortho-quinone.

-

Conducting a battery of in vitro and in vivo genotoxicity assays to fully assess its mutagenic and clastogenic potential.

-

Elucidating the specific signaling pathways involved in 4-Ethylcatechol-induced cytotoxicity and apoptosis.

A more complete understanding of the toxicological profile of 4-Ethylcatechol is essential for accurately assessing its risk to human health, especially given its presence in the human diet as a metabolite of common dietary constituents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Exposome-Explorer - 4-Ethylcatechol (Compound) [exposome-explorer.iarc.fr]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 4-Ethylcatechol | DNA | TargetMol [targetmol.com]

- 5. youtube.com [youtube.com]

- 6. 4-ethylphenol and 4-ethylguaiacol in wines: estimating non-microbial sourced contributions and toxicological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Ethylcatechol 95 1124-39-6 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CometAssay Assay Principle: R&D Systems [rndsystems.com]

- 12. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 15. The Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Quantification of 4-Ethylcatechol in Biological Matrices using 4-Ethylcatechol-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethylcatechol (4-EC) is a catechol derivative that can originate from microbial metabolism in food products, such as wine, or as a metabolite of industrial chemicals like ethylbenzene and styrene. Its presence and concentration are of interest in various fields, including food science, toxicology, and environmental health. Accurate quantification of 4-EC in complex biological matrices like urine and plasma is crucial for understanding its formation, metabolism, and potential physiological effects.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the quantification of small molecules in complex samples. The use of a stable isotope-labeled internal standard, such as 4-Ethylcatechol-d5, is critical for achieving high accuracy and precision. The deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction and accurate quantification.

This application note provides a detailed protocol for the quantification of 4-ethylcatechol in urine using this compound as an internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

4-Ethylcatechol (analyte)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human urine (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Ethylcatechol and this compound in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (50:50, v/v) to prepare a series of calibration standards.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol:water (50:50, v/v).

Sample Preparation (Solid Phase Extraction - SPE)

-

Sample Pre-treatment: To 1 mL of urine sample, add 50 µL of the 100 ng/mL this compound internal standard spiking solution. Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Ethylcatechol | 139.1 | 124.1 | 15 |

| This compound | 144.1 | 129.1 | 15 |

Data Presentation

Disclaimer: The following quantitative data is illustrative and representative of expected validation results for a robust LC-MS/MS method. Specific values may vary based on instrumentation and laboratory conditions.

Table 1: Linearity of Calibration Curve

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |

| 1 | 0.012 ± 0.001 | 102.5 |

| 5 | 0.058 ± 0.004 | 98.7 |

| 10 | 0.115 ± 0.008 | 101.2 |

| 50 | 0.592 ± 0.031 | 99.5 |

| 100 | 1.189 ± 0.062 | 100.8 |

| 500 | 5.995 ± 0.251 | 99.9 |

| Linear Range | 1 - 500 ng/mL | R² = 0.9992 |

Table 2: Accuracy and Precision

| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |

| Intra-day | |||

| 3 (LQC) | 2.95 ± 0.15 | 98.3 | 5.1 |

| 80 (MQC) | 81.2 ± 3.25 | 101.5 | 4.0 |

| 400 (HQC) | 405.6 ± 14.2 | 101.4 | 3.5 |

| Inter-day | |||

| 3 (LQC) | 3.08 ± 0.19 | 102.7 | 6.2 |

| 80 (MQC) | 78.9 ± 4.10 | 98.6 | 5.2 |

| 400 (HQC) | 396.4 ± 18.2 | 99.1 | 4.6 |

Table 3: Recovery and Matrix Effect

| QC Level | Recovery (%) | Matrix Effect (%) |

| Low (3 ng/mL) | 92.5 | 95.8 |

| High (400 ng/mL) | 95.1 | 98.2 |

Mandatory Visualizations

Caption: Experimental workflow for 4-ethylcatechol analysis.

Caption: Metabolic pathway to 4-ethylcatechol.

Quantitative Analysis of 4-Ethylcatechol Using Isotope Dilution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcatechol (4-EC) is a phenolic compound of significant interest in various fields, from food science, where it can be an indicator of microbial spoilage in beverages like wine and cider, to biomedical research. In the context of drug development and life sciences, understanding the metabolic pathways and biological activity of catechols is crucial. 4-Ethylcatechol has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular defense against oxidative stress. It is also known to be an inhibitor of β-glucuronidase, an enzyme implicated in the reactivation of certain xenobiotics.

Accurate and precise quantification of 4-Ethylcatechol in complex biological matrices is therefore essential for pharmacokinetic studies, metabolism research, and toxicological assessments. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high specificity and accuracy. This method involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte. This standard is added to the sample at a known concentration at the beginning of the sample preparation process, allowing for the correction of analyte loss during extraction and instrumental analysis, as well as compensating for matrix effects that can cause ion suppression or enhancement in the mass spectrometer.

This application note provides a detailed protocol for the quantitative analysis of 4-Ethylcatechol in biological samples using a stable isotope dilution method coupled with Gas Chromatography-Mass Spectrometry (GC-MS). An alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed.

Quantitative Data Summary

The performance of the described methods for the quantification of 4-Ethylcatechol is summarized in the tables below. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: GC-MS Method Performance Characteristics

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Precision (RSD%) | < 10% |

| Accuracy (Recovery %) | 90 - 110% |

Table 2: LC-MS/MS Method Performance Characteristics

| Parameter | Value |

| Linearity Range | 0.1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Precision (RSD%) | < 8% |

| Accuracy (Recovery %) | 95 - 105% |

Experimental Protocols

Protocol 1: Quantitative Analysis of 4-Ethylcatechol by Isotope Dilution GC-MS

This protocol describes the analysis of 4-Ethylcatechol in a biological matrix (e.g., plasma, urine, or cell culture media) using Gas Chromatography-Mass Spectrometry with a deuterated internal standard. Due to the polar nature of catechols, a derivatization step is necessary to increase volatility for GC analysis.

1. Materials and Reagents

-

4-Ethylcatechol (analyte standard)

-

4-Ethylcatechol-d5 (internal standard)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

-

Pyridine (silylation grade)

-

Sodium sulfate (anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen gas for evaporation

2. Sample Preparation

-

Spiking: To 1 mL of the biological sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

-

Extraction:

-

For plasma/serum: Perform a protein precipitation by adding 3 mL of cold acetonitrile. Vortex and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

-

For urine: Dilute the sample 1:1 with PBS.

-

For all samples, proceed with Solid Phase Extraction (SPE). Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Load the sample onto the cartridge. Wash the cartridge with 3 mL of 5% methanol in water. Elute the analyte with 3 mL of ethyl acetate.

-

-

Drying: Dry the eluate over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

-

To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature before injection.

4. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injection Volume: 1 µL (splitless mode)

-

Inlet Temperature: 250°C

-

Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor (as TMS derivatives):

-

4-Ethylcatechol-TMS₂: m/z 282 (molecular ion), 267, 73

-

This compound-TMS₂: m/z 287 (molecular ion), 272, 73

-

-

5. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of the 4-Ethylcatechol derivative to the peak area of the this compound derivative against the concentration of the analyte.

-

Determine the concentration of 4-Ethylcatechol in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantitative Analysis of 4-Ethylcatechol by Isotope Dilution LC-MS/MS

This protocol provides a more sensitive alternative to GC-MS and does not require derivatization.

1. Materials and Reagents

-

4-Ethylcatechol (analyte standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Sample preparation materials as described in the GC-MS protocol.

2. Sample Preparation

-

Follow the same spiking and extraction procedures as in the GC-MS protocol (steps 2.1 and 2.2).

-

After evaporation, reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

4-Ethylcatechol: Precursor ion (m/z) 137.1 → Product ion (m/z) 122.1 (quantifier), 107.1 (qualifier)

-

This compound: Precursor ion (m/z) 142.1 → Product ion (m/z) 127.1

-

-

4. Data Analysis

-

Perform data analysis as described in the GC-MS protocol (step 5), using the peak areas from the LC-MS/MS chromatograms.

Visualizations

Caption: Experimental workflow for the quantitative analysis of 4-Ethylcatechol.

Caption: Simplified Nrf2 signaling pathway activation by 4-Ethylcatechol.

Application Notes and Protocols for 4-Ethylcatechol-d5 in Metabolic Stability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability is a critical parameter assessed during drug discovery and development, providing insights into a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] This characteristic significantly influences a drug's pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions.[3][4] In vitro metabolic stability assays, commonly employing liver subcellular fractions like microsomes or intact hepatocytes, are fundamental tools for predicting in vivo hepatic clearance.[5][6][7] These assays measure the rate of disappearance of a parent compound over time when incubated with these enzyme sources.[7]

The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] 4-Ethylcatechol-d5, a deuterated analog of 4-ethylcatechol, serves as an ideal internal standard for metabolic stability assays of compounds that are metabolized to catechols. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and chromatographic behavior, which corrects for variability during sample processing and analysis.[8]

Application: Internal Standard in Metabolic Stability Assays

This compound is designed for use as an internal standard in LC-MS/MS-based metabolic stability assays. It is particularly useful for quantifying the formation of catechol metabolites from parent drug candidates. By adding a known concentration of this compound to the experimental samples, researchers can accurately quantify the corresponding unlabeled 4-ethylcatechol metabolite, a common product of aromatic hydroxylation.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol describes a typical procedure to assess the metabolic stability of a test compound and quantify the formation of its 4-ethylcatechol metabolite using this compound as an internal standard.

Materials and Reagents:

-

Test Compound

-

This compound (Internal Standard, IS)

-

Pooled Human Liver Microsomes (HLM)

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN), ice-cold

-

Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

-

Purified water

Procedure:

-

Preparation of Solutions:

-

Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare working solutions of the test compound and controls by diluting the stock solutions with the phosphate buffer.

-

-

Incubation:

-

Pre-warm the HLM suspension and the NADPH regeneration system to 37°C.

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound working solution to achieve a final protein concentration of 0.5 mg/mL and a final test compound concentration of 1 µM.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

-

Quenching the Reaction:

-

To stop the reaction at each time point, transfer an aliquot of the incubation mixture to a new tube containing ice-cold acetonitrile (typically 2-3 volumes of ACN to 1 volume of incubate).

-

Add the internal standard, this compound, to each quenched sample to a final concentration of 100 nM.

-

-

Sample Processing:

-

Vortex the quenched samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Representative):

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions (Hypothetical):

The mass spectrometer should be operated in negative ionization mode using Multiple Reaction Monitoring (MRM). The specific MRM transitions for the analyte (4-ethylcatechol) and the internal standard (this compound) need to be optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-Ethylcatechol | 137.1 | 122.1 |

| This compound | 142.1 | 127.1 |

Data Presentation and Analysis

The concentration of the test compound remaining at each time point is determined by analyzing the peak area ratio of the analyte to the internal standard.

Data Analysis:

-

Plot the natural logarithm of the percentage of the test compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .

Representative Quantitative Data:

| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Test Compound A | 15.2 | 91.2 |

| Test Compound B | 65.8 | 21.1 |

| Verapamil (Control) | 8.5 | 163.1 |

| Warfarin (Control) | > 120 | < 11.6 |

Visualizations

Caption: Workflow of an in vitro metabolic stability assay.

Caption: Putative metabolic pathway of a phenolic compound.

References

- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - NL [thermofisher.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Preparation of 4-Ethylcatechol-d5 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of 4-Ethylcatechol-d5 stock solutions. This compound is a deuterated form of 4-Ethylcatechol, a phenolic compound utilized in biochemical research to investigate enzymatic activities and oxidative mechanisms.[1] The isotopic labeling with deuterium enhances its utility in detailed spectroscopic analyses, such as NMR and mass spectrometry, by allowing for more precise tracking of the molecule in biological systems.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of a this compound stock solution.

| Parameter | Value | Notes |